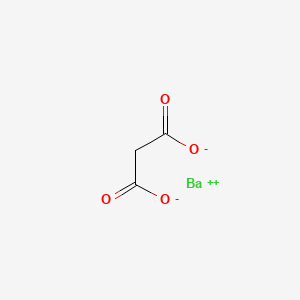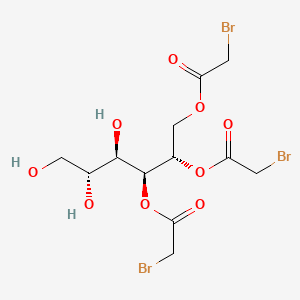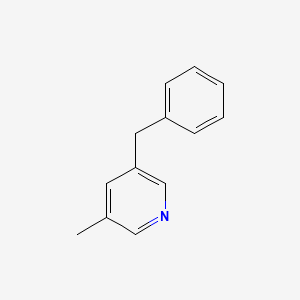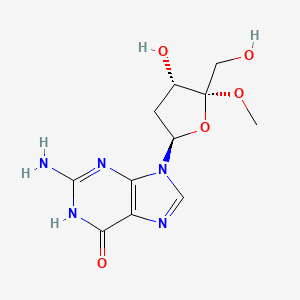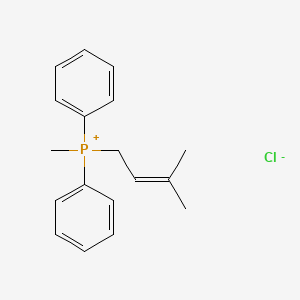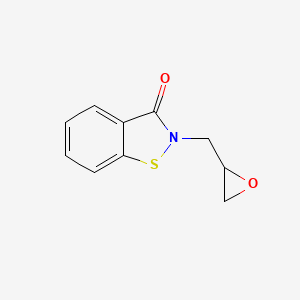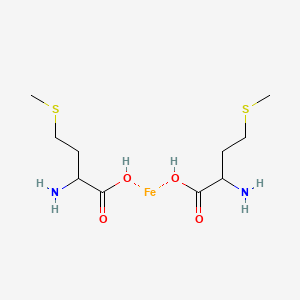
N-((Vinyloxy)carbonyl)-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Vinyloxy)carbonyl)-L-tryptophan: is a compound that combines the structural features of L-tryptophan, an essential amino acid, with a vinyloxycarbonyl group. This unique combination imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-tryptophan typically involves the reaction of L-tryptophan with a vinyloxycarbonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the vinyloxycarbonyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: N-((Vinyloxy)carbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the vinyloxycarbonyl group to a hydroxyl group.
Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N-((Vinyloxy)carbonyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialized materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of N-((Vinyloxy)carbonyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The vinyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
- N-((Aminooxy)carbonyl)-L-tryptophan
- N-((Methoxy)carbonyl)-L-tryptophan
- N-((Ethoxy)carbonyl)-L-tryptophan
Comparison: N-((Vinyloxy)carbonyl)-L-tryptophan is unique due to the presence of the vinyloxycarbonyl group, which imparts distinct chemical properties compared to its analogs.
Propiedades
Número CAS |
39897-19-3 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
(2S)-2-(ethenoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-2-20-14(19)16-12(13(17)18)7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8,12,15H,1,7H2,(H,16,19)(H,17,18)/t12-/m0/s1 |
Clave InChI |
ZYSDNTTYVOJEHJ-LBPRGKRZSA-N |
SMILES isomérico |
C=COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
C=COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



